2-Chloro-4,5-difluorobenzylamine

Organic Synthesis Process Chemistry Benzylamine Derivatives

2-Chloro-4,5-difluorobenzylamine is a halogenated aromatic primary amine with the molecular formula C₇H₆ClF₂N and a molecular weight of 177.58 g/mol. The compound is characterized by a benzylamine core substituted with a chlorine atom at the 2-position and two fluorine atoms at the 4- and 5-positions, creating a unique vicinal difluoro pattern.

Molecular Formula C7H6ClF2N
Molecular Weight 177.58
CAS No. 771582-19-5
Cat. No. B2368218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,5-difluorobenzylamine
CAS771582-19-5
Molecular FormulaC7H6ClF2N
Molecular Weight177.58
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)Cl)CN
InChIInChI=1S/C7H6ClF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2
InChIKeyHCVWEOQXADFPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4,5-difluorobenzylamine (CAS 771582-19-5): A Halogenated Benzylamine Building Block for Precision Synthesis


2-Chloro-4,5-difluorobenzylamine is a halogenated aromatic primary amine with the molecular formula C₇H₆ClF₂N and a molecular weight of 177.58 g/mol . The compound is characterized by a benzylamine core substituted with a chlorine atom at the 2-position and two fluorine atoms at the 4- and 5-positions, creating a unique vicinal difluoro pattern . This specific halogen substitution pattern confers distinct electronic and steric properties, making it a valuable building block in the synthesis of pharmaceutical and agrochemical intermediates .

Why 2-Chloro-4,5-difluorobenzylamine (CAS 771582-19-5) Cannot Be Simply Replaced by Other Benzylamines


Substituting 2-chloro-4,5-difluorobenzylamine with a generic or other halogenated benzylamine is not straightforward due to the compound's unique substitution pattern. The specific 2-chloro-4,5-difluoro arrangement on the aromatic ring profoundly influences the amine's reactivity, basicity, and the physicochemical properties of any derived products. For instance, the electron-withdrawing nature of the chlorine and fluorine atoms alters the pKa of the amine and the electron density of the ring, directly impacting nucleophilicity in coupling reactions and metabolic stability in drug candidates [1]. Furthermore, the vicinal difluoro motif is a known pharmacophore in several drug classes and cannot be mimicked by mono-fluorinated or other regioisomeric analogs [2]. This structural specificity dictates that a direct replacement would likely fail to produce the desired intermediate or could lead to a final product with altered, and potentially suboptimal, biological or physicochemical properties.

Quantitative Differentiation Evidence for 2-Chloro-4,5-difluorobenzylamine (CAS 771582-19-5)


2-Chloro-4,5-difluorobenzylamine vs. 2,4,6-Trifluorobenzylamine: A Case Study in Regioisomeric Impact on Synthesis

The synthesis of 2-chloro-4,5-difluorobenzylamine benefits from distinct, lower-pressure conditions compared to its regioisomer, 2,4,6-trifluorobenzylamine, offering potential safety and cost advantages in industrial production. Patent literature highlights that the established process for 2,4,6-trifluorobenzylamine requires high hydrogen pressure (30-40 kg/cm²) and high temperature (130°C), raising significant safety and scale-up concerns [1]. In contrast, the general process for preparing halogenated benzylamines of the formula containing a 2-chloro-4,5-difluoro substitution pattern can be achieved under milder, more robust conditions, as described in later patent applications [2]. This is a direct consequence of the specific electronic and steric environment created by the 2-chloro-4,5-difluoro substitution, which affects the intermediate benzonitrile's reduction potential.

Organic Synthesis Process Chemistry Benzylamine Derivatives

Comparison of In Vitro Target Engagement: MAO-A vs. AChE

The compound demonstrates quantifiable, differential target engagement between two major enzyme classes, Monoamine Oxidase A (MAO-A) and Acetylcholinesterase (AChE). This is not a claim of high potency, but a measurable selectivity profile that can be crucial for hit-to-lead optimization. BindingDB data shows a moderate inhibitory effect on MAO-A with an IC50 of 1.24 µM, while its activity against AChE is more than twice as weak, with an IC50 of 2.92 µM [1]. This 2.35-fold difference in IC50 values provides a quantitative baseline for the compound's initial pharmacological fingerprint.

Enzymology Drug Discovery Inhibition

Predicted Physicochemical Properties as Indicators of Synthetic Utility

Predicted physicochemical properties provide a quantifiable basis for understanding the compound's behavior as a synthetic intermediate. While measured pKa and LogP for this specific molecule are not widely reported, predicted values for the closely related 2-chloro-4,5-difluoroaniline (CAS 2613-32-3) offer a class-level inference. This aniline analog, which shares the same aromatic substitution pattern, has a predicted pKa of 1.70 ± 0.10 and a LogP of 2.78 . These values highlight the significant acidifying and lipophilicity-enhancing effect of the 2-chloro-4,5-difluoro substitution. The primary amine group in 2-chloro-4,5-difluorobenzylamine, being on a benzylic carbon rather than directly attached to the ring, is expected to be significantly more basic (pKa ~9-10) but its lipophilicity will remain elevated due to the halogenation pattern.

Medicinal Chemistry Cheminformatics Property Prediction

Optimal Application Scenarios for 2-Chloro-4,5-difluorobenzylamine (CAS 771582-19-5)


Scaffold for CNS-Targeted Drug Discovery: Leveraging Measured MAO-A Engagement

2-Chloro-4,5-difluorobenzylamine serves as a logical starting scaffold for medicinal chemistry campaigns aimed at CNS disorders where MAO-A is a validated target (e.g., depression, anxiety). Its demonstrated IC50 of 1.24 µM against MAO-A [1] provides a tractable starting point for hit-to-lead optimization. Researchers can design libraries by functionalizing the primary amine to explore SAR, improve potency, and enhance selectivity over related targets like AChE (IC50 = 2.92 µM) [1].

Building Block for Agrochemicals with Enhanced Metabolic Stability

The presence of fluorine atoms in agrochemicals is a well-established strategy to enhance metabolic stability and bioavailability [2]. The vicinal difluoro pattern in 2-chloro-4,5-difluorobenzylamine makes it a valuable precursor for creating novel herbicides or fungicides with potentially improved field performance and environmental persistence profiles. Its primary amine group is a versatile handle for coupling with diverse acid chlorides, isocyanates, or aldehydes.

Process Chemistry Development: A Safer, Scalable Alternative to Other Fluorinated Benzylamines

For industrial process chemists, 2-chloro-4,5-difluorobenzylamine presents a key advantage over other halogenated benzylamines like 2,4,6-trifluorobenzylamine, which requires hazardous high-pressure hydrogenation conditions for its synthesis [3]. The availability of milder, safer synthetic routes for the 2-chloro-4,5-difluoro substituted class [4] makes this specific compound a preferred choice when scaling up for preclinical or Phase I material production, directly impacting cost of goods and operational safety.

Chemical Biology Probe Synthesis: Investigating Fluorine Effects in Molecular Recognition

The unique 2-chloro-4,5-difluoro substitution pattern on a simple benzylamine scaffold makes this compound an excellent tool for fundamental research. Scientists can use it as a probe to systematically study the effect of vicinal fluorine atoms on molecular interactions, such as protein-ligand binding, pi-stacking, or halogen bonding [5]. This understanding is critical for rational drug design and the development of more sophisticated fluorinated probes.

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